NCDM-32B

Epigenetics Histone Demethylase KDM4C

NCDM-32B (CAS 1239468-48-4) is the definitive KDM4A/C catalytic inhibitor for basal breast cancer epigenetic research. Unlike broad-spectrum JmjC inhibitors (IOX1) or Tudor-domain binders (KDM4-IN-4), NCDM-32B selectively targets KDM4 demethylase activity (IC₅₀ 1.0–3.0 μM), enabling precise interrogation of H3K9me3/me2 dynamics in HCC1954 and Colo824 models without confounding H3K4 methylation. Essential for studies separating catalytic from non-catalytic KDM4 functions. Micromolar potency permits graded pathway interrogation impossible with nanomolar inhibitors like QC6352. Do not substitute—biological outcomes differ fundamentally. Order high-purity NCDM-32B for reproducible, pathway-specific results.

Molecular Formula C15H30N2O4
Molecular Weight 302.41 g/mol
CAS No. 1239468-48-4
Cat. No. B609495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCDM-32B
CAS1239468-48-4
SynonymsNCDM-32B;  NCDM32B;  NCDM 32B
Molecular FormulaC15H30N2O4
Molecular Weight302.41 g/mol
Structural Identifiers
SMILESCN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O
InChIInChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3
InChIKeyKDYRPQNFCURCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCDM-32B (CAS 1239468-48-4): A KDM4 Histone Demethylase Inhibitor for Breast Cancer Epigenetic Research


NCDM-32B (CAS 1239468-48-4) is a synthetic small molecule that acts as a potent and selective inhibitor of the KDM4 (JMJD2) subfamily of Jumonji C domain-containing histone lysine demethylases (JHDMs) [1]. It is primarily utilized as a research tool to investigate the role of histone methylation dynamics in aggressive, basal-like breast cancers, where members of the KDM4 family are frequently amplified and overexpressed [1].

Procurement Risk for NCDM-32B: Why Other KDM4-Targeting Compounds Are Not Directly Interchangeable


While many compounds are broadly described as KDM4 or JmjC demethylase inhibitors, their specific isoform selectivity profiles, cellular potency, and mechanisms of action vary significantly. For instance, NCDM-32B's inhibition profile for KDM4A and KDM4C is distinct from the broad-spectrum activity of IOX1 or the high-potency, narrow-spectrum inhibition of QC6352 [1]. Substituting NCDM-32B with a pan-JmjC inhibitor or a compound targeting a different KDM4 domain (e.g., the Tudor domain) would lead to fundamentally different biological outcomes, invalidating the reproducibility of studies built on its specific activity [2]. The quantitative differentiation below underscores why NCDM-32B must be sourced with precision.

Quantitative Procurement Evidence for NCDM-32B (CAS 1239468-48-4)


NCDM-32B Displays Subtype-Specific KDM4 Inhibition Distinct from Broad-Spectrum JmjC Inhibitors

NCDM-32B's potency and selectivity profile for the KDM4 subfamily is a key differentiator from broad-spectrum JmjC inhibitors like IOX1. While NCDM-32B inhibits KDM4A and KDM4C with IC50 values of 3.0 μM and 1.0 μM, respectively [1], IOX1 is a pan-inhibitor of multiple 2-oxoglutarate-dependent oxygenases, including KDM4C (IC50=0.6 μM), KDM4E (2.3 μM), KDM2A (1.8 μM), KDM3A (0.1 μM), and KDM6B (1.4 μM) . This demonstrates that NCDM-32B is not a universal JmjC inhibitor and is a more targeted tool for studying KDM4A/C-specific biology, whereas IOX1 would confound results due to its broader target engagement.

Epigenetics Histone Demethylase KDM4C KDM4A Enzyme Assay

NCDM-32B Exhibits Functional Cellular Efficacy in Basal Breast Cancer Models Not Replicated by KDM4A/B-Selective Inhibitors

The functional activity of NCDM-32B is validated in the cellular context of aggressive basal-like breast cancer, which is the disease model where KDM4C amplification is most prevalent. Treatment with NCDM-32B results in a dose-dependent decrease in cell viability of HCC1954 and Colo824 basal breast cancer cell lines [1]. In contrast, a KDM4A/KDM4B-selective inhibitor, NSC636819, while also inhibiting H3K9me3 demethylation, is primarily evaluated for inducing apoptosis in prostate cancer LNCaP cells (IC50=16.5 μM) [2]. This difference in model system sensitivity highlights that NCDM-32B's functional activity is directly linked to the specific genetic vulnerability of KDM4-amplified basal breast cancers, a context not directly addressable by inhibitors with differing isoform selectivity.

Cancer Cell Biology Cell Viability Breast Cancer HCC1954 Anchorage-Independent Growth

NCDM-32B's Micromolar Potency Profile Distinguishes It from High-Potency (Nanomolar) KDM4 Inhibitors

The potency of NCDM-32B is in the low micromolar range (IC50 of 3.0 μM for KDM4A), which is a key characteristic differentiating it from more recently developed, high-potency KDM4 inhibitors like QC6352 [1]. QC6352 inhibits KDM4A with an IC50 of 104 nM, approximately 29-fold more potent . While higher potency might seem advantageous, the micromolar activity of NCDM-32B can be a valuable tool for chemical biology. It allows for studies requiring a more moderate level of target engagement, which can be crucial for investigating the nuanced, non-binary effects of KDM4 inhibition or for experiments where complete target ablation leads to undesirable secondary effects. This different potency tier makes NCDM-32B a distinct and non-interchangeable chemical probe compared to nanomolar KDM4 inhibitors.

Enzymology Potency KDM4A Selectivity QC6352

Mechanistic Distinction: NCDM-32B Targets the Catalytic Domain, Not the Tudor Domain of KDM4

NCDM-32B inhibits the catalytic demethylase activity of KDM4 enzymes [1]. This mechanism is fundamentally different from inhibitors like KDM4-IN-4, which target the Tudor domain of KDM4A to block protein-protein interactions with methylated histones [2]. KDM4-IN-4 binds the KDM4A-Tudor domain with an affinity of ~80 μM and inhibits H3K4Me3 binding in cells with an EC50 of 105 μM [2]. This demonstrates a completely distinct mode of action. Therefore, NCDM-32B and Tudor-domain inhibitors cannot be substituted for one another; they are used to investigate entirely different aspects of KDM4 biology (enzymatic catalysis vs. chromatin recruitment).

Mechanism of Action KDM4 Catalytic Domain Tudor Domain Protein-Protein Interaction

Defined Research Applications for NCDM-32B Based on Quantitative Evidence


Target Validation in Basal-Like Breast Cancer Models

Use NCDM-32B to confirm the functional dependency of KDM4A/C-amplified basal-like breast cancer cell lines (e.g., HCC1954, Colo824) on their demethylase activity. This application is directly supported by evidence showing that NCDM-32B treatment decreases cell viability and anchorage-independent growth in these specific models [1]. This is not an appropriate application for KDM4A/B-selective inhibitors like NSC636819, which have been characterized in prostate cancer models [2].

Investigation of KDM4A/C-Specific Histone Methylation Dynamics

Employ NCDM-32B to study the direct impact of KDM4A/C catalytic inhibition on global H3K9me3/me2 levels in basal breast cancer cells. The evidence confirms that NCDM-32B specifically increases H3K9me3/me2 marks without affecting H3K4 methylation, providing a precise tool for epigenetic studies [1]. Broad-spectrum JmjC inhibitors like IOX1 would confound this analysis due to their inhibition of multiple demethylase families .

Chemical Probe for Micromolar-Grade KDM4 Inhibition in Cell Signaling Studies

Select NCDM-32B for pathway analysis where a moderate level of KDM4 inhibition is required to observe subtle changes in gene expression, such as the downregulation of MET, CDK6, and other oncogenes identified in microarray studies [1]. Its micromolar potency (IC50 1.0-3.0 μM) provides a distinct tool compared to high-potency nanomolar inhibitors like QC6352 (IC50 35-104 nM) , allowing for a more graded interrogation of KDM4 function.

Dissecting Enzymatic vs. Non-Enzymatic Functions of KDM4

Use NCDM-32B as a tool to inhibit the catalytic demethylase activity of KDM4, enabling researchers to separate this function from the non-catalytic chromatin-binding role mediated by the Tudor domain [1]. This application is not possible with compounds like KDM4-IN-4, which inhibit the Tudor domain [3], making NCDM-32B the essential reagent for studies focused on catalytic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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